REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:7]2[N:8]([C:12]([C:15]3[CH:20]=[CH:19][C:18]([F:21])=[CH:17][CH:16]=3)=[N:13][CH:14]=2)[CH:9]=[CH:10][CH:11]=1)=[O:5])C.[OH-].[K+]>CO.O>[F:21][C:18]1[CH:17]=[CH:16][C:15]([C:12]2[N:8]3[CH:9]=[CH:10][CH:11]=[C:6]([C:4]([OH:5])=[O:3])[C:7]3=[CH:14][N:13]=2)=[CH:20][CH:19]=1 |f:1.2|
|
Name
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3-(4-fluorophenyl)-imidazo[1,5-a]pyridine-8-carboxylic acid ethyl ester
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Quantity
|
290 mg
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Type
|
reactant
|
Smiles
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C(C)OC(=O)C=1C=2N(C=CC1)C(=NC2)C2=CC=C(C=C2)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[OH-].[K+]
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
5 mL
|
Type
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solvent
|
Smiles
|
O
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction mixture is warmed
|
Type
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TEMPERATURE
|
Details
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at reflux for 5 minutes
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Duration
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5 min
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove excess methanol
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate is collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1=NC=C2N1C=CC=C2C(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |